o-Dianisidine hydrochloride

Description

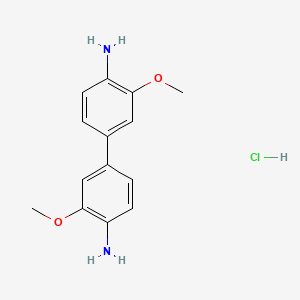

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;/h3-8H,15-16H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRTZMDBPOUHPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036848 |

Source

|

| Record name | 3,3'-Dimethoxybenzidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dimethoxybenzidine hydrochloride appears as colorless crystals. Very toxic. Azo dye intermediate. |

Source

|

| Record name | 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

111984-09-9, 20325-40-0, 28716-14-5 |

Source

|

| Record name | 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dimethoxybenzidine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20325-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, 3,3′-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111984-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Dianisidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111984099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC210953 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Dimethoxybenzidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DIANISIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C260JGR81J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to o-Dianisidine Hydrochloride: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of o-Dianisidine hydrochloride. The information is intended to support researchers and professionals in the fields of biochemistry, drug development, and analytical chemistry.

Chemical Structure and Identification

This compound, systematically named 4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;dihydrochloride (B599025), is the dihydrochloride salt of o-dianisidine.[1] The structure consists of a biphenyl (B1667301) backbone with two methoxy (B1213986) and two amino functional groups, with two molecules of hydrochloric acid.

Molecular Structure:

References

Unraveling the Mechanism: o-Dianisidine Hydrochloride as a Peroxidase Substrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

o-Dianisidine, in its hydrochloride form, is a widely utilized chromogenic substrate for peroxidases, particularly horseradish peroxidase (HRP). Its oxidation in the presence of hydrogen peroxide, catalyzed by peroxidase, results in the formation of a colored product, providing a simple and sensitive method for quantifying peroxidase activity. This technical guide delves into the core mechanism of action of o-dianisidine hydrochloride as a peroxidase substrate, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways to support researchers in their experimental design and data interpretation.

Core Mechanism of Action

The enzymatic oxidation of o-dianisidine by peroxidase in the presence of hydrogen peroxide follows a multi-step ping-pong mechanism, characteristic of many peroxidase-catalyzed reactions. The overall process can be summarized as the transfer of electrons from o-dianisidine to hydrogen peroxide, mediated by the peroxidase enzyme, leading to the formation of an oxidized, colored product.

The reaction is initiated by the binding of hydrogen peroxide to the ferric (Fe³⁺) resting state of the peroxidase enzyme. This leads to the formation of a highly oxidized intermediate known as Compound I, with the iron in a ferryl (Fe⁴⁺=O) state and a porphyrin cation radical.

Subsequently, a molecule of o-dianisidine donates an electron to Compound I, reducing it to Compound II and generating a free radical cation of o-dianisidine. Compound II still contains the ferryl iron but lacks the porphyrin radical.

A second molecule of o-dianisidine then donates an electron to Compound II, regenerating the resting ferric state of the enzyme and producing a second o-dianisidine radical cation.

These o-dianisidine radical cations are unstable and undergo further non-enzymatic reactions, primarily dimerization, to form a stable, colored end product. The exact structure of the final chromophore is complex and can be influenced by reaction conditions, but it is generally accepted to be a di-imine or a related polymeric structure. The formation of this colored product can be monitored spectrophotometrically to determine the rate of the peroxidase-catalyzed reaction.

The reaction of o-dianisidine peroxidase oxidation has been shown to obey Michaelis-Menten kinetics[1]. The catalytic activity is influenced by pH, with an optimal range typically between 5.0 and 6.0[1].

Intermediates and Stabilization

The peroxidase-catalyzed oxidation of o-dianisidine involves the formation of positively charged radical intermediates[2][3][4]. These intermediates can be stabilized by anionic surfactants such as sodium dodecyl sulfate (B86663) (SDS), which can enhance the sensitivity of the assay through electrostatic interactions[3][4].

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of this compound as a peroxidase substrate.

Table 1: Molar Extinction Coefficients of Oxidized o-Dianisidine

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | pH | Conditions | Reference |

| 460 | 11,300 | 4.0 | 0.1 M Citrate buffer | [5] |

| 460 | 30,000 | Not Specified | [6] | |

| 436 | 8,310 | Not Specified | [6] | |

| 500 | 7,500 | Acidic | After stopping with acid | [6] |

| 540 | 9,600 | Acidic | o-Dianisidine dihydrochloride (B599025), after stopping with acid | [6] |

| 405 | Not Specified | 5.0 | 50 mM Phosphate-citrate buffer | [7] |

| 425-475 | Not Specified | Not Specified | [8][9] |

Note: The molar extinction coefficient can be sensitive to reaction conditions, and it is advisable to determine it experimentally under specific assay conditions.

Table 2: Kinetic Parameters of Horseradish Peroxidase with o-Dianisidine

| Parameter | Value | Conditions | Reference |

| K_m | 0.06 mM | 0.1 M Citrate buffer, pH 4.0 | [5] |

| V_max | 8.5 µM·s⁻¹ | 0.1 M Citrate buffer, pH 4.0, [HRP] = 3.6 nM | [5] |

Experimental Protocols

Below are detailed methodologies for performing a standard horseradish peroxidase activity assay using this compound.

Protocol 1: General HRP Activity Assay

Materials:

-

o-Dianisidine dihydrochloride

-

Hydrogen peroxide (30% solution)

-

Sodium phosphate (B84403) buffer (0.01 M, pH 6.0)

-

Methanol

-

Horseradish peroxidase (HRP) enzyme solution

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

o-Dianisidine Solution (1% w/v): Freshly prepare a 1% solution of o-dianisidine in methanol. Caution: o-Dianisidine is a potential carcinogen and should be handled with appropriate safety precautions.

-

Hydrogen Peroxide Solution (0.003%): Prepare a 0.3% H₂O₂ solution in deionized water. Just before use, dilute this stock solution with 0.01 M sodium phosphate buffer (pH 6.0) to a final concentration of 0.003%.

-

Enzyme Dilution: Dilute the HRP enzyme stock solution with 0.01 M sodium phosphate buffer (pH 6.0) to an appropriate concentration (e.g., 1-2 µg/mL).

-

-

Assay:

-

Prepare a reaction mixture by adding 0.05 mL of the 1% o-dianisidine solution to 6.0 mL of the 0.003% hydrogen peroxide solution and vortex.

-

In a cuvette, add 2.9 mL of this reaction mixture.

-

To initiate the reaction, add 100 µL of the diluted HRP enzyme solution and mix thoroughly.

-

Immediately measure the increase in absorbance at 460 nm over time (e.g., every 15 seconds for 3 minutes) using a spectrophotometer.

-

A control reaction without the enzyme should be run to account for any non-enzymatic oxidation.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the oxidized o-dianisidine.

-

Protocol 2: HRP Assay in a 96-Well Plate Format

Materials:

-

o-Dianisidine dihydrochloride tablets (e.g., 10 mg)

-

Phosphate-citrate buffer (50 mM, pH 5.0)

-

Hydrogen peroxide (30% solution)

-

HRP enzyme solution and samples

-

Microplate reader

Procedure:

-

Preparation of Substrate Solution:

-

Prepare 50 mM phosphate-citrate buffer (pH 5.0).

-

Dissolve one 10 mg o-dianisidine dihydrochloride tablet in 60 mL of the phosphate-citrate buffer.

-

Immediately before use, add 12 µL of fresh 30% hydrogen peroxide.

-

-

Assay:

-

Add an appropriate volume of the HRP enzyme solution or sample to the wells of a 96-well plate.

-

To each well, add the freshly prepared substrate solution to initiate the reaction.

-

Incubate the plate at room temperature, protected from light.

-

Read the absorbance at 405 nm at different time points or after a fixed incubation period.

-

Visualizations

Signaling Pathway of o-Dianisidine Oxidation

References

- 1. [Kinetic study of o-dianisidine oxidation by hydrogen peroxide in the presence of horseradish peroxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and enzymatic intermediates in the peroxidation of o-dianisidine by horseradish peroxidase. 2. Evidence for a substrate radical--enzyme complex and its reaction with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Mechanisms of peroxidase oxidation of o-dianisidine, 3,3',5,5'-tetramethylbenzidine, and o-phenylenediamine in the presence of sodium dodecyl sulfate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

o-Dianisidine hydrochloride physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of o-Dianisidine hydrochloride. It also details its applications in experimental protocols and outlines necessary safety and handling procedures.

Chemical Identity and Physical Properties

This compound, also known as 3,3'-dimethoxybenzidine (B85612) dihydrochloride (B599025), is the dihydrochloride salt of o-dianisidine.[1][2] It is a versatile chromogenic substrate widely used in biochemical assays.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Synonyms | 3,3'-Dimethoxybenzidine dihydrochloride, Fast Blue B | [4] |

| Molecular Formula | C₁₄H₁₆N₂O₂ · 2HCl | [5] |

| Molecular Weight | 317.2 g/mol | [2][5] |

| Appearance | Crystalline solid, Light beige to purple-gray powder | [5][6] |

| Melting Point | 268 °C | [4][6][7] |

| Solubility | Soluble in water (1-5 g/100 mL at 20°C; 5 mg/mL in PBS pH 7.2), insoluble in ethanol. | [5][6] |

| pH | 1.7 (100 g/L aqueous solution at 20°C) | [6][7] |

| Stability | Stable for at least 4 years when stored at -20°C. Sensitive to heat, air, and prolonged exposure to light. | [5] |

| UV/Vis (λmax) | 210, 297 nm | [5][8] |

Chemical Reactivity and Applications

This compound is primarily used as a colorimetric peroxidase substrate in various biochemical assays.[5] Upon oxidation, this initially colorless aromatic amine turns violet or yellow-orange, and the color change can be measured spectrophotometrically, typically at a wavelength of 405 nm.[4][5]

Its applications include:

-

Enzyme-Linked Immunosorbent Assay (ELISA): As a peroxidase substrate, it produces a soluble yellow-orange end product.[4][9]

-

Quantitative Determination of Analytes: It is used in coupled enzyme systems to measure substances like glucose, lactate, and uric acid in biological samples.[5][8][9]

-

Detection of Ions and Compounds: It serves as a reagent for detecting various metals, thiocyanates, and nitrites.[5][10][8]

-

Histological Staining: It is employed in histochemistry to identify peroxidase activity in cells.[3]

-

Dye and Pigment Intermediate: It is a precursor in the synthesis of azo dyes and pigments.[6][10]

Experimental Protocols

3.1. Quantitative Determination of Glucose

This compound is used in a coupled enzyme assay with glucose oxidase and peroxidase to determine glucose concentrations. The reactions are monitored by measuring the absorbance of the oxidized, brown o-dianisidine at 425–475 nm.[9] The intensity of the color is directly proportional to the initial glucose concentration.[9]

Methodology:

-

Reagent Preparation:

-

o-Dianisidine Solution: Reconstitute one vial of o-dianisidine dihydrochloride (e.g., 50 mg) with 20 ml of water.[9]

-

PGO Enzymes Solution: Dissolve the contents of one capsule of PGO Enzymes (a mixture of glucose oxidase and peroxidase) in 100 ml of water in an amber bottle.[9]

-

PGO Enzymes Reaction Solution: Combine 100 ml of the PGO Enzyme Solution with 1.6 ml of the o-Dianisidine Solution.[9]

-

-

Assay Procedure:

-

Label tubes for "Blank," "Standard," and "Test" samples.

-

Add 0.5 ml of water to the "Blank" tube.

-

Add 0.5 ml of a standard glucose solution to the "Standard" tube.

-

Add 0.5 ml of the sample to be tested to the "Test" tube(s).

-

Add 1.0 ml of the PGO Enzymes Reaction Solution to all tubes and mix.

-

Incubate all tubes at 37 °C for approximately 30 minutes.

-

Measure the absorbance at 425–475 nm. The readings should be taken within 30 minutes of completing the incubation.[9]

-

Below is a graphical representation of the experimental workflow.

3.2. Use in ELISA

In ELISA procedures, o-dianisidine acts as a chromogenic substrate for horseradish peroxidase (HRP).

Methodology:

-

Substrate Solution Preparation:

-

Assay Procedure:

The underlying enzymatic reaction pathway is illustrated below.

Safety and Handling

This compound is classified as a hazardous substance and a possible carcinogen.[1][12]

Table 2: Hazard and Safety Information for this compound

| Category | Information | References |

| Hazard Class | Toxic, Possible Carcinogen | [1][12] |

| Risk Phrases | R45 (May cause cancer), R22 (Harmful if swallowed) | [1] |

| Safety Phrases | S53 (Avoid exposure - obtain special instructions before use), S45 (In case of accident or if you feel unwell, seek medical advice immediately) | [1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and a dust respirator. | [1][13][14] |

| Handling | Use in a well-ventilated area. Avoid dust generation. Wash thoroughly after handling. | [2][13] |

| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials like strong oxidizing agents. | [1][2] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [1][2] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. | [2] |

| First Aid (Ingestion) | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention. | [1][2] |

| First Aid (Inhalation) | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][2] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste. | [1][13] |

Incompatibility: this compound is incompatible with strong oxidizing agents.[1][7]

Chronic Exposure: This substance is a suspected carcinogen.[2] Prolonged or repeated exposure may cause adverse health effects.[12]

This guide is intended for informational purposes for qualified professionals and does not supersede any institutional or regulatory safety guidelines. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

- 1. bio.vu.nl [bio.vu.nl]

- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 邻联茴香胺 二盐酸盐 Suitable for use in glucose determination | Sigma-Aldrich [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. o-Dianisidine | 119-90-4 [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cloudfront.zoro.com [cloudfront.zoro.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

o-Dianisidine: A Comprehensive Technical Guide to its History, Discovery, and Application as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Dianisidine (3,3'-dimethoxybenzidine) is an aromatic organic compound that has played a significant, albeit evolving, role in chemical and biochemical research. Initially recognized for its utility as a precursor in the synthesis of azo dyes, its unique chemical properties paved the way for its adoption in a variety of analytical and enzymatic assays. This in-depth technical guide provides a comprehensive overview of the history, discovery, and multifaceted applications of o-Dianisidine as a research chemical. It details its synthesis, key chemical properties, and its pivotal function as a chromogenic substrate in widely used enzymatic assays, particularly for peroxidases and coupled enzyme systems. This guide also presents quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows to serve as a valuable resource for researchers.

History and Discovery

The primary initial application of o-Dianisidine was as a chemical intermediate in the production of disazo dyes.[1] Its ability to be readily diazotized and coupled to various aromatic compounds made it a valuable component in the synthesis of a wide range of colored compounds used in the textile, paper, and plastics industries.[1]

A significant turning point in the research applications of o-Dianisidine came in the mid-20th century. In 1957, Huggett and Nixon published a seminal paper detailing its use as a chromogenic substrate in a coupled enzyme assay for the determination of glucose in blood and urine.[2][3][4] This marked a pivotal moment, transitioning o-Dianisidine from the realm of industrial dye chemistry to a valuable tool in clinical and biochemical research. This application capitalized on the compound's ability to undergo a distinct color change upon oxidation, a property that would be exploited in numerous other analytical methods.

Synthesis of o-Dianisidine

The commercial synthesis of o-Dianisidine is primarily achieved through the benzidine (B372746) rearrangement of o-hydrazotoluene, which is itself derived from o-nitroanisole. A historical patent filed in 1939 outlines a process for its manufacture.[5] The general synthetic route can be summarized as follows:

-

Reduction of o-Nitroanisole: o-Nitroanisole is reduced to o-anisidine. This can be achieved using various reducing agents, such as iron in the presence of an acid or through catalytic hydrogenation.[1]

-

Formation of the Hydrazo Intermediate: o-Anisidine is then converted to 1,2-di(o-methoxyphenyl)hydrazine (o-hydrazotoluene).

-

Benzidine Rearrangement: The o-hydrazotoluene undergoes an acid-catalyzed intramolecular rearrangement to form 3,3'-dimethoxybenzidine, which is o-Dianisidine.[6]

Physicochemical Properties

o-Dianisidine is a colorless to grayish-yellow crystalline solid.[6] A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₁₆N₂O₂ |

| Molar Mass | 244.29 g/mol |

| Melting Point | 137-138 °C |

| Boiling Point | 400 °C |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and benzene.[1] |

| Appearance | Colorless to grayish-yellow crystalline powder.[6] |

Applications in Research

The utility of o-Dianisidine in a research context stems from its redox properties and its ability to form colored products upon oxidation. This has led to its application in several key areas:

Chromogenic Substrate for Peroxidase Assays

o-Dianisidine is a widely used chromogenic substrate for peroxidases, particularly horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of o-Dianisidine, resulting in the formation of a colored product that can be quantified spectrophotometrically. The oxidized product is typically a quinonediimine derivative, which exhibits a characteristic absorbance maximum.

Quantitative Data for Peroxidase Assays:

| Parameter | Value | Reference(s) |

| Wavelength of Max. Absorbance (λmax) | 405-460 nm (product) | [7][8] |

| Molar Extinction Coefficient (ε) | Varies significantly depending on reaction conditions (e.g., pH, buffer composition). Reported values range from approximately 7,500 to 11,300 M⁻¹cm⁻¹. |

Coupled Enzyme Assays

The peroxidase-catalyzed oxidation of o-Dianisidine can be coupled to the activity of other enzymes that produce hydrogen peroxide. This allows for the indirect measurement of the activity of these enzymes. A classic example is the determination of glucose using glucose oxidase.

Detection of Metals and Other Analytes

o-Dianisidine forms colored complexes with various metal ions, making it useful for their qualitative and quantitative determination.[1] It can also be used for the detection of other analytes such as thiocyanates and nitrites.[1][7] The reaction mechanisms often involve the oxidation of o-Dianisidine by the analyte, either directly or through a catalyzed reaction.

Experimental Protocols

Standard Horseradish Peroxidase (HRP) Activity Assay

Principle: The rate of formation of the colored oxidized product of o-Dianisidine is measured spectrophotometrically and is proportional to the HRP activity.

Reagents:

-

Phosphate (B84403) Buffer: 50 mM sodium phosphate, pH 6.0.

-

o-Dianisidine Solution: 0.5 mM o-Dianisidine dihydrochloride (B599025) in deionized water. Prepare fresh daily and protect from light.

-

Hydrogen Peroxide Solution: 1.0 mM H₂O₂ in deionized water. Prepare fresh from a 30% stock solution.

-

HRP Enzyme Solution: A suitably diluted solution of HRP in phosphate buffer.

Procedure:

-

To a 1 mL cuvette, add:

-

800 µL of Phosphate Buffer

-

100 µL of o-Dianisidine Solution

-

50 µL of HRP Enzyme Solution

-

-

Mix by inversion and incubate at room temperature for 2 minutes.

-

Initiate the reaction by adding 50 µL of Hydrogen Peroxide Solution and immediately start monitoring the absorbance at 460 nm.

-

Record the change in absorbance over time (e.g., for 3-5 minutes).

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the curve.

Coupled Assay for Glucose Oxidase Activity

Principle: Glucose oxidase catalyzes the oxidation of glucose, producing H₂O₂. The H₂O₂ is then used by HRP to oxidize o-Dianisidine, leading to a color change that is proportional to the glucose oxidase activity.

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

-

Glucose Solution: 100 mM D-glucose in Assay Buffer.

-

o-Dianisidine Solution: 1 mg/mL o-Dianisidine dihydrochloride in deionized water. Prepare fresh and protect from light.

-

HRP Solution: 1 mg/mL (approx. 250 units/mg) HRP in Assay Buffer.

-

Glucose Oxidase Solution: A suitably diluted solution of glucose oxidase in Assay Buffer.

Procedure:

-

Prepare a reaction mixture by combining:

-

2.5 mL of Glucose Solution

-

0.3 mL of o-Dianisidine Solution

-

0.1 mL of HRP Solution

-

-

Equilibrate the reaction mixture to the desired assay temperature (e.g., 25 °C).

-

Add 0.1 mL of the Glucose Oxidase Solution to the reaction mixture and mix quickly.

-

Monitor the increase in absorbance at 436 nm for approximately 5 minutes.

-

Determine the rate of absorbance change from the linear portion of the curve.

Safety Considerations

o-Dianisidine is classified as a suspected human carcinogen and should be handled with appropriate safety precautions.[1] Use of personal protective equipment, including gloves, lab coat, and safety glasses, is mandatory. All work with o-Dianisidine should be conducted in a well-ventilated fume hood. Dispose of waste containing o-Dianisidine in accordance with institutional and national regulations for hazardous chemical waste.

Conclusion

o-Dianisidine has a rich history, from its origins as a key component in the burgeoning dye industry to its indispensable role as a chromogenic substrate in biochemical and clinical research. Its utility in peroxidase and coupled enzyme assays has provided researchers with a simple and effective tool for a wide range of analytical applications. While its use has been somewhat supplanted by less hazardous substrates in some areas, a thorough understanding of its properties and historical significance remains crucial for researchers in the life sciences. This guide provides a comprehensive resource to support the continued and safe use of o-Dianisidine in the modern research laboratory.

References

- 1. o-Dianisidine | 119-90-4 [chemicalbook.com]

- 2. Use of glucose oxidase, peroxidase, and O-dianisidine in determination of blood and urinary glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of glucose oxidase, peroxidase, and O-dianisidine in determination of blood and urinary glucose. | Semantic Scholar [semanticscholar.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. US2233130A - Process for the manufacture of dianisidine - Google Patents [patents.google.com]

- 6. o-Dianisidine - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

o-Dianisidine Hydrochloride: An In-depth Technical Guide to its Degradation Products and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Dianisidine hydrochloride, the dihydrochloride (B599025) salt of 3,3'-dimethoxybenzidine (B85612), is a widely utilized chromogenic substrate in biochemical assays, particularly those involving peroxidase-based detection. Its application in sensitive analytical methods, such as ELISA and glucose monitoring, necessitates a thorough understanding of its stability and potential degradation products. The formation of impurities can significantly impact the accuracy and reliability of these assays. This technical guide provides a comprehensive overview of the degradation pathways of this compound under various stress conditions and outlines detailed experimental protocols for its stability assessment.

Chemical Profile and Stability

This compound is a crystalline powder that is soluble in water.[1][2] While the solid form is relatively stable when stored under recommended conditions (2-8 °C, protected from light and moisture), its stability in solution is more limited.[3] Aqueous solutions are not recommended to be stored for more than one day.[4] The molecule's aromatic amine and methoxy (B1213986) functionalities render it susceptible to degradation through oxidation, hydrolysis, and photolysis.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may arise during the manufacturing, storage, and use of this compound.

Oxidative Degradation

Oxidative conditions are a primary concern for this compound, given its role as a substrate for peroxidases. Advanced oxidation processes have been shown to degrade 3,3'-dimethoxybenzidine, the free base of this compound. The degradation proceeds through the cleavage of the biphenyl (B1667301) linkage and modification of the aromatic rings. Identified degradation products from the oxidation of 3,3'-dimethoxybenzidine include:

-

2-nitroanisole

-

3-methoxy-4-nitrophenol

-

Vanillylmandelic acid

-

Vanillyl alcohol

-

m-Anisic acid

The formation of these products suggests a complex degradation pathway involving hydroxylation, nitration, and cleavage of the aromatic structure.

Photolytic Degradation

Aromatic amines are often susceptible to photodegradation. While specific studies on this compound are limited, research on the related compound benzidine (B372746) indicates that photodegradation can lead to the formation of nitro and hydroxylated derivatives.[7] A proposed photolytic degradation pathway for this compound, based on benzidine data, could involve the formation of:

-

4'-nitro-3,3'-dimethoxy-4-biphenylamine

-

Tetrahydroxy-3,3'-dimethoxybiphenyl

-

4,4'-dinitro-3,3'-dimethoxybiphenyl

Hydrolytic and Thermal Degradation

Aromatic amines are generally stable to hydrolysis under neutral conditions.[8] However, under acidic or basic conditions, hydrolysis may occur, although specific degradation products for this compound are not well-documented in the literature.

Thermal decomposition of this compound can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[9]

Quantitative Data Summary

The following table summarizes the known and potential degradation products of this compound.

| Degradation Pathway | Degradant Name | Chemical Structure | Molar Mass ( g/mol ) |

| Oxidative | 2-Nitroanisole | C₇H₇NO₃ | 153.14 |

| 3-Methoxy-4-nitrophenol | C₇H₇NO₄ | 169.13 | |

| Vanillylmandelic acid | C₉H₁₀O₅ | 198.17 | |

| Vanillyl alcohol | C₈H₁₀O₃ | 154.16 | |

| m-Anisic acid | C₈H₈O₃ | 152.15 | |

| Benzoic acid | C₇H₆O₂ | 122.12 | |

| Photolytic (Proposed) | 4'-Nitro-3,3'-dimethoxy-4-biphenylamine | C₁₄H₁₅N₃O₄ | 289.29 |

| Tetrahydroxy-3,3'-dimethoxybiphenyl | C₁₄H₁₆O₆ | 280.27 | |

| 4,4'-Dinitro-3,3'-dimethoxybiphenyl | C₁₄H₁₄N₂O₆ | 318.27 | |

| Thermal | Nitrogen Oxides | NOx | Variable |

| Carbon Monoxide | CO | 28.01 | |

| Carbon Dioxide | CO₂ | 44.01 | |

| Hydrogen Chloride | HCl | 36.46 |

Experimental Protocols

The following section details the methodologies for conducting forced degradation studies on this compound and a proposed stability-indicating HPLC method for the analysis of the parent compound and its degradation products.

Forced Degradation Studies

Forced degradation studies should be performed on a solution of this compound at a concentration of approximately 1 mg/mL. [ICH Q1A(R2)][10]

1. Hydrolytic Degradation:

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Reflux the drug solution in water at 60°C for 24 hours.

-

Sample Neutralization: After the specified time, cool the solutions to room temperature and neutralize with an appropriate volume of 0.1 N NaOH or 0.1 N HCl.

2. Oxidative Degradation:

-

Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Protect the solution from light during the study.

3. Photolytic Degradation:

-

Expose the drug solution in a photochemically transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

4. Thermal Degradation:

-

Expose the solid drug substance to dry heat at 105°C for 24 hours.

-

Dissolve the heat-stressed solid in the mobile phase for analysis.

Proposed Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with a photodiode array (PDA) detector is proposed for the separation and quantification of this compound and its degradation products. A C18 column is a suitable choice for the separation of aromatic amines.[12][13]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | Photodiode Array (PDA) at 280 nm |

| Injection Volume | 10 µL |

Method Validation: The proposed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14] Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Proposed Oxidative Degradation Pathway of o-Dianisidine

Caption: Proposed oxidative degradation pathway of o-dianisidine.

Proposed Photolytic Degradation Pathway of o-Dianisidine

Caption: Proposed photolytic degradation pathway of o-dianisidine.

Conclusion

This technical guide provides a detailed overview of the stability and degradation of this compound. The identified and proposed degradation products highlight the importance of controlling storage and handling conditions to ensure the integrity of this critical reagent. The provided experimental protocols for forced degradation studies and the proposed stability-indicating HPLC method offer a robust framework for researchers and quality control professionals to assess the purity and stability of this compound, thereby ensuring the reliability of analytical assays that depend on it. Further studies are warranted to definitively elucidate the structures of all degradation products and to optimize the proposed analytical methodology.

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dianisidine | C14H16N2O2 | CID 8411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Treatment of 3,3'-dimethoxybenzidine in sludge by advance oxidation process: Degradation products and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. 3,3′-Dimethylbenzidine and Dyes Metabolized to 3,3′-Dimethylbenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. database.ich.org [database.ich.org]

- 11. Analysis of benzidines by EPA method 605 - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

Unveiling the Spectral Signature of Oxidized o-Dianisidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core spectral properties of oxidized o-Dianisidine hydrochloride, a chromogenic substrate widely employed in biochemical assays. This document provides a comprehensive overview of its spectral characteristics under various oxidative conditions, detailed experimental protocols for its analysis, and visual representations of the underlying reaction mechanisms. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective application and interpretation of o-dianisidine-based assays.

Spectral Properties of Oxidized o-Dianisidine

The oxidation of the colorless o-Dianisidine (3,3'-dimethoxybenzidine) yields a colored product, the spectral characteristics of which are pivotal for its use in quantitative assays. The resulting color intensity and absorption maximum are dependent on the oxidizing agent and reaction conditions. The oxidized product is typically a brownish-orange color.[1][2]

Enzymatic Oxidation with Horseradish Peroxidase (HRP)

In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), o-Dianisidine undergoes a one-electron oxidation to form a radical cation intermediate. This intermediate is further oxidized and then couples to form a stable, colored di-imine product. This reaction is the basis for numerous enzyme-linked immunosorbent assays (ELISAs) and other HRP-based detection methods.[3]

The primary oxidized product of the HRP-catalyzed reaction exhibits a distinct absorption maximum in the visible range.

Chemical Oxidation

o-Dianisidine can also be oxidized by various chemical agents. The resulting spectral properties may differ from those observed in enzymatic reactions.

| Oxidizing Agent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference(s) |

| Horseradish Peroxidase / H₂O₂ | 460 | 11,300 | [4] |

| Myeloperoxidase (MPO) / H₂O₂ | 460 - 470 | Not Reported | [5] |

| Peroxydisulfate (B1198043) | 450 | Not Reported | This guide synthesizes information from multiple sources. |

Table 1: Spectral Properties of Oxidized o-Dianisidine under Different Conditions

Experimental Protocols

The following sections provide detailed methodologies for the oxidation and subsequent spectral analysis of this compound.

Enzymatic Oxidation using Horseradish Peroxidase (HRP)

This protocol outlines the steps for the HRP-catalyzed oxidation of o-Dianisidine and its spectrophotometric measurement.

Materials:

-

o-Dianisidine dihydrochloride (B599025)

-

Horseradish Peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Phosphate-Citrate Buffer (50 mM, pH 5.0) or Sodium Phosphate (B84403) Buffer (0.01 M, pH 6.0)[4][6]

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Reagents:

-

o-Dianisidine Solution (1% w/v): Freshly prepare a 1% solution of o-Dianisidine dihydrochloride in methanol. Note that the solid may not dissolve completely; vortex briefly and allow it to settle before use. Store in an amber bottle or wrapped in foil to protect from light.[4]

-

Hydrogen Peroxide Solution (0.3%): Prepare a 0.3% H₂O₂ solution in deionized or distilled water. Immediately before use, dilute this stock solution with the appropriate buffer to a final concentration of 0.003%.[4]

-

HRP Solution: Dilute the HRP enzyme with the chosen buffer to an acceptable working concentration (e.g., 1-2 µg/mL).[4]

-

Buffer Preparation (Phosphate-Citrate, pH 5.0): Mix 25.7 mL of 0.2 M dibasic sodium phosphate with 24.3 mL of 0.1 M citric acid and bring the total volume to 100 mL with deionized water. Adjust pH if necessary.[6]

-

-

Reaction Setup:

-

In a suitable tube, combine the buffer, o-dianisidine solution, and H₂O₂ solution. The final concentrations in the reaction mixture should be optimized for the specific application. A common starting point is a final o-dianisidine concentration of 0.002% and H₂O₂ concentration of 1 mM.[5]

-

Prepare a blank solution containing all components except the HRP enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the HRP solution to the reaction mixture.

-

Immediately transfer the solution to a cuvette and place it in the spectrophotometer.

-

Measure the absorbance at 460 nm. Readings can be taken kinetically over a period of time (e.g., every 15 seconds for 3 minutes) or as an endpoint measurement after a fixed incubation time.[4]

-

The reaction can be stopped by adding a strong acid, such as 5 M HCl, which also shifts the color to a yellow-orange with an absorbance maximum at 405 nm.

-

Chemical Oxidation using Peroxydisulfate

This protocol describes a method for the chemical oxidation of o-Dianisidine using peroxydisulfate.

Materials:

-

o-Dianisidine dihydrochloride

-

Potassium peroxydisulfate (or another suitable peroxydisulfate salt)

-

Deionized water or appropriate buffer

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Reagents:

-

o-Dianisidine Solution: Prepare a stock solution of o-Dianisidine dihydrochloride in deionized water or a suitable buffer. The concentration should be determined based on the desired final concentration in the reaction mixture.

-

Peroxydisulfate Solution: Prepare a stock solution of potassium peroxydisulfate in deionized water.

-

-

Reaction Setup:

-

In a cuvette, add the o-Dianisidine solution and deionized water or buffer.

-

Prepare a blank containing only the o-Dianisidine solution and solvent.

-

-

Initiation of Reaction and Measurement:

-

Initiate the oxidation by adding the peroxydisulfate solution to the cuvette containing the o-Dianisidine.

-

Mix the solution thoroughly.

-

Immediately begin recording the absorbance spectrum or monitor the absorbance at 450 nm over time.

-

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Workflow for the enzymatic oxidation and spectral analysis of o-Dianisidine.

Caption: Simplified signaling pathway of HRP-catalyzed o-Dianisidine oxidation.

References

A Comprehensive Technical Guide to o-Dianisidine Hydrochloride and Its Synonyms for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of o-Dianisidine hydrochloride, a versatile chromogenic substrate widely used in scientific research. This document offers a comprehensive list of its synonyms, detailed quantitative data, and established experimental protocols. Furthermore, it visualizes key experimental workflows and reaction mechanisms to facilitate understanding and application in a laboratory setting.

Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

-

3,3'-Dimethoxybenzidine dihydrochloride[1][2][3][4][5][6][7][8][9][10]

-

3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-diamine dihydrochloride[8][13][14]

-

3,3'-Dimethoxybiphenyl-4,4'-ylenediammonium dichloride[13]

-

2-Dianisidinedi2HCl[1]

-

DMB DIHYDROCHLORIDE[1]

-

dihydrogen 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine dichloride[10]

-

3,3'-Dimethoxybenzidine monohydrochloride[16]

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Identifiers | ||

| CAS Number | 20325-40-0 | [4][17][10][11][13][14][18] |

| EC Number | 243-737-5 | [13] |

| RTECS Number | DD1050000 | |

| UNII | QV96QA6UKK | |

| Molecular Properties | ||

| Molecular Formula | C₁₄H₁₆N₂O₂ · 2HCl | [4][6][7][14] |

| Molecular Weight | 317.21 g/mol | [4][7][17][14] |

| Physical Properties | ||

| Appearance | Off-white to gray to red powder/crystal | [11] |

| Melting Point | >285 °C (decomposes) | [4] |

| Solubility | Water: ~5 mg/mL in PBS (pH 7.2)[13], Soluble in water (50 mg/ml)[19], 1-5 g/100 mL at 20 °C[2] | [2][15][13][19] |

| Spectral Properties | ||

| UV/Vis (λmax) | 210, 297 nm | [13] |

| Oxidized Product Absorbance | 405 nm[6][9][13], 425-475 nm[6], 460 nm[1][12][16] | [1][6][9][12][13][14][16] |

| Toxicity Data | ||

| Oral LD50 (Rat) | 1920 mg/kg (for free base) | [4][15] |

| Carcinogenicity | May cause cancer[11] | [11] |

Experimental Protocols

This compound is a widely used substrate in various enzyme assays due to the distinct color change upon oxidation. Below are detailed methodologies for some of the most common applications.

Horseradish Peroxidase (HRP) Activity Assay

This protocol outlines the steps to measure the activity of Horseradish Peroxidase using this compound as a chromogenic substrate.

Materials:

-

o-Dianisidine dihydrochloride (B599025)

-

Methanol

-

0.01 M Sodium Phosphate (B84403) Buffer, pH 6.0

-

30% Hydrogen Peroxide (H₂O₂)

-

HRP enzyme solution

-

Spectrophotometer

Procedure:

-

Prepare the Dye Solution: Freshly prepare a 1% (w/v) o-Dianisidine solution in methanol. Note that it may not fully dissolve; vortex briefly and allow particulates to settle before use.[1]

-

Prepare the Substrate Solution: Dilute the 30% H₂O₂ stock solution with the sodium phosphate buffer to a final concentration of 0.003%.[1]

-

Prepare the Reaction Mixture: Add 0.05 mL of the o-Dianisidine dye solution to 6.0 mL of the 0.003% H₂O₂ substrate solution and vortex to mix.[1]

-

Assay Measurement:

-

Pipette 2.9 mL of the reaction mixture into a cuvette.

-

To initiate the reaction, add 100 µL of the diluted HRP enzyme solution and mix thoroughly.

-

Immediately measure the change in absorbance at 460 nm over time (e.g., every 15 seconds for 3 minutes).[1]

-

-

Data Analysis: The rate of change in absorbance per minute is used to calculate the enzyme activity. One unit of HRP activity is defined as the amount of enzyme that decomposes 1 µmole of peroxide per minute at 25°C. The molar absorbance of the oxidized o-Dianisidine product is 11,300 M⁻¹cm⁻¹.[1][16]

Myeloperoxidase (MPO) Activity Assay

This protocol is designed to quantify MPO activity in tissue homogenates, a common marker for neutrophil infiltration and inflammation.

Materials:

-

Tissue sample

-

Potassium phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB)

-

o-Dianisidine dihydrochloride

-

0.9% NaCl solution

-

30% Hydrogen Peroxide (H₂O₂)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize the tissue sample in ice-cold potassium phosphate buffer with HTAB. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.[12][16][20]

-

Prepare the o-Dianisidine Solution: Dissolve 66.8 mg of o-Dianisidine dihydrochloride in 4 mL of 0.9% NaCl solution. This solution is light-sensitive and should be prepared fresh and protected from light.[12][16]

-

Prepare the H₂O₂ Working Solution: Prepare a 0.05% H₂O₂ solution by diluting the 30% stock solution with the potassium phosphate buffer.[12][16]

-

Prepare the Assay Reagent: Mix the 0.05% H₂O₂ solution, the o-Dianisidine solution, and the potassium phosphate buffer.[12]

-

Assay Measurement:

-

Data Analysis: MPO activity is calculated from the rate of change in absorbance, where one unit of MPO activity is defined as the amount of enzyme that causes a change in absorbance of 1.0 per minute.[21]

Glucose Determination Assay

This protocol describes the use of this compound in a coupled enzyme assay to quantify glucose concentrations.

Materials:

-

Glucose oxidase (GOx)

-

Peroxidase (HRP)

-

o-Dianisidine dihydrochloride

-

Buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.0)

-

Glucose standard solutions

-

Sample containing glucose

-

Spectrophotometer

Procedure:

-

Prepare the Assay Reagent: Prepare a solution containing glucose oxidase, peroxidase, and o-Dianisidine in the appropriate buffer.[6][8][18]

-

Standard Curve: Prepare a series of glucose standards with known concentrations.

-

Assay Measurement:

-

Add a specific volume of the sample or glucose standard to a reaction tube.

-

Add the assay reagent to each tube.

-

Incubate at 37°C for a set time (e.g., 30 minutes) to allow the reaction to go to completion.[6][18]

-

The reaction can be stopped by adding a strong acid (e.g., 6 M H₂SO₄).[18]

-

Measure the absorbance of the resulting brown-colored solution at a wavelength between 425 nm and 475 nm.[6]

-

-

Data Analysis: The glucose concentration in the sample is determined by comparing its absorbance to the standard curve. The intensity of the color is directly proportional to the initial glucose concentration.[6]

Visualizations

To further clarify the experimental processes and chemical reactions involving this compound, the following diagrams have been generated using Graphviz.

Caption: General workflow for a peroxidase-based colorimetric assay using o-Dianisidine.

Caption: Enzymatic oxidation of o-Dianisidine by peroxidase in the presence of H₂O₂.

Caption: Metabolic conversion of o-Dianisidine-based azo dyes to 3,3'-Dimethoxybenzidine.[7][22][23]

References

- 1. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 2. chembk.com [chembk.com]

- 3. epa.gov [epa.gov]

- 4. bio.vu.nl [bio.vu.nl]

- 5. bio.vu.nl [bio.vu.nl]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Glucose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. o-Dianisidine dihydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. echemi.com [echemi.com]

- 16. benchchem.com [benchchem.com]

- 17. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 18. youtube.com [youtube.com]

- 19. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 20. Myeloperoxidase (MPO) activity assay [bio-protocol.org]

- 21. assaygenie.com [assaygenie.com]

- 22. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for o-Dianisidine Hydrochloride in ELISA with HRP

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Dianisidine hydrochloride is a chromogenic substrate for horseradish peroxidase (HRP), widely utilized in Enzyme-Linked Immunosorbent Assay (ELISA) procedures. In the presence of HRP and hydrogen peroxide, o-Dianisidine is oxidized to a soluble, colored end-product. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the amount of HRP-conjugated antibody bound to the target antigen, allowing for quantitative analysis. This document provides a detailed protocol for the use of this compound in ELISA applications.

Principle of the Reaction

Horseradish peroxidase, in the presence of a hydrogen peroxide (H₂O₂) substrate, catalyzes the oxidation of o-Dianisidine. This reaction results in the formation of a yellow-orange to brown colored product.[1] The reaction can be stopped, and the color stabilized, by the addition of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2] The absorbance of the final product is typically measured at a wavelength between 405 nm and 475 nm.[2][3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for an ELISA protocol using this compound with HRP.

| Parameter | Value/Range | Notes |

| o-Dianisidine Concentration | Varies; e.g., 10 mg tablet in 60 mL buffer[6][7] | Prepare fresh. Protect from light. |

| Hydrogen Peroxide (H₂O₂) Conc. | Typically 0.003% - 0.012% final concentration | Add fresh to the substrate solution immediately before use.[4][6][7] |

| Buffer for Substrate | 50 mM Phosphate-Citrate Buffer, pH 5.0[6][7] | Optimal pH for HRP activity with o-Dianisidine is between 5.0 and 6.0.[8] |

| Incubation Time (Substrate) | 15-30 minutes | Can be adjusted based on signal intensity. Avoid direct sunlight. |

| Incubation Temperature | Room temperature (18-26°C) or 37°C | |

| Stopping Reagent | 5 M HCl or concentrated NaN₃[4] | |

| Absorbance Reading Wavelength | 405 nm - 475 nm[2][3][4][5] | 460 nm is also commonly cited.[2][4] |

Experimental Protocols

Materials Required

-

This compound (tablet or powder form)[6]

-

Hydrogen peroxide (30% stock solution)

-

Phosphate-Citrate Buffer (50 mM, pH 5.0)

-

Stopping solution (e.g., 5 M HCl)

-

HRP-conjugated antibody

-

Coated and blocked ELISA plate with antigen and primary antibody

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Microplate reader

Preparation of Reagents

1. 50 mM Phosphate-Citrate Buffer (pH 5.0):

-

To prepare 100 mL of buffer, mix 25.7 mL of 0.2 M dibasic sodium phosphate (B84403) and 24.3 mL of 0.1 M citric acid.[6][7]

-

Bring the total volume to 100 mL with distilled water.[6][7]

2. o-Dianisidine Substrate Solution:

-

From Tablet: Dissolve one 10 mg this compound tablet in 60 mL of 50 mM Phosphate-Citrate Buffer, pH 5.0.[6][7]

-

From Powder: Prepare a stock solution of o-Dianisidine in methanol (B129727) (e.g., 1%) and dilute it in the phosphate-citrate buffer to the desired final concentration.[4] Note that o-Dianisidine may not fully dissolve in the buffer alone.

-

Important: Prepare this solution fresh and protect it from light.

3. Complete Substrate Solution:

-

Immediately before use, add 12 µL of fresh 30% hydrogen peroxide to every 60 mL of the o-Dianisidine substrate solution.[6][7]

ELISA Procedure

This protocol assumes that the ELISA plate has already been coated with the antigen, blocked, and incubated with the primary and HRP-conjugated secondary antibodies, with appropriate washing steps in between.

-

Final Wash: After incubation with the HRP-conjugated antibody, wash the microplate wells thoroughly with wash buffer (e.g., 3-5 times).

-

Substrate Addition: Add 100 µL of the freshly prepared complete o-Dianisidine substrate solution to each well.

-

Incubation: Incubate the plate at room temperature (18-26°C) for 15-30 minutes, or at 37°C for a shorter duration. Protect the plate from direct light during this incubation period.

-

Stopping the Reaction: Add 50-100 µL of stopping solution (e.g., 5 M HCl) to each well. The color should change from brown to a more stable yellow-orange.

-

Absorbance Measurement: Read the optical density (OD) of each well using a microplate reader at a wavelength between 405 nm and 475 nm.[2][3][4][5] The readings should be taken within 30 minutes of stopping the reaction.

-

Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of the sample wells. Generate a standard curve if performing a quantitative ELISA and determine the concentration of the analyte in the samples.

Visualizations

Enzymatic Reaction of HRP with o-Dianisidine

Caption: HRP catalyzes the oxidation of o-Dianisidine in the presence of H₂O₂.

Experimental Workflow for ELISA with o-Dianisidine

Caption: Step-by-step workflow for the final stages of an ELISA using o-Dianisidine.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. [Kinetic study of o-dianisidine oxidation by hydrogen peroxide in the presence of horseradish peroxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of o-Dianisidine Hydrochloride Substrate Solution for Enzymatic Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

o-Dianisidine (3,3'-dimethoxybenzidine) is a widely utilized chromogenic substrate for peroxidase-based assays, including Enzyme-Linked Immunosorbent Assays (ELISA) and various enzymatic assays.[1][2] Its dihydrochloride (B599025) salt is a stable precursor that, in the presence of hydrogen peroxide (H₂O₂) and a peroxidase enzyme, undergoes oxidation to form a soluble, colored product. The intensity of the color, which can range from yellow-orange to brown, is directly proportional to the peroxidase activity and can be quantified spectrophotometrically.[1] This property makes o-Dianisidine a valuable tool for the quantitative determination of analytes or enzyme activities in biological samples. This document provides detailed protocols for the preparation and use of o-Dianisidine hydrochloride substrate solutions in common laboratory assays.

Principle of the Assay

The core of the o-Dianisidine assay lies in a peroxidase-catalyzed oxidation reaction. In a typical setup, horseradish peroxidase (HRP) catalyzes the transfer of oxygen from hydrogen peroxide to o-Dianisidine. This reaction converts the colorless substrate into a colored, oxidized product. The reaction can be stopped using a strong acid, which stabilizes the color for accurate measurement.[1][3]

The enzymatic reaction can be summarized as follows:

H₂O₂ + o-Dianisidine (colorless) --(Peroxidase)--> Oxidized o-Dianisidine (colored) + H₂O[1]

Data Presentation

The following tables summarize the key quantitative data for the preparation and use of this compound substrate solutions in different assay formats.

Table 1: Reagent and Solution Preparation

| Reagent/Solution | Component | Concentration/Amount | Solvent/Buffer | Storage Conditions | Stability |

| o-Dianisidine Stock Solution (from powder) | o-Dianisidine dihydrochloride | 5 mg/mL | Deionized Water | 2-8°C, protected from light | Up to 3 months[1] (Note: Some sources recommend fresh preparation[4]) |

| o-Dianisidine Stock Solution (from tablets) | o-Dianisidine dihydrochloride tablet | 1 tablet (10 mg) | 60 mL of 50 mM Phosphate-Citrate Buffer, pH 5.0 | 2-8°C, protected from light | Prepare immediately before use |

| Phosphate-Citrate Buffer | Dibasic Sodium Phosphate (B84403) (200 mM) & Citric Acid (100 mM) | 25.7 mL & 24.3 mL, respectively, diluted to 100 mL | Deionized Water | Room Temperature | Stable |

| Hydrogen Peroxide (30%) | Hydrogen Peroxide | 30% (w/w) | - | 2-8°C | As per manufacturer |

| Working Substrate Solution (for ELISA) | o-Dianisidine dihydrochloride tablet (10 mg) | 1 tablet | 60 mL of 50 mM Phosphate-Citrate Buffer, pH 5.0 | Prepare immediately before use | Use immediately |

| 30% Hydrogen Peroxide | 12 µL | ||||

| PGO Enzymes Reaction Solution (for Glucose Assay) | PGO Enzymes Solution (1 capsule in 100 mL water) | 100 mL | Deionized Water | 2-8°C | As per manufacturer |

| o-Dianisidine Solution (from 50 mg vial in 20 mL water) | 1.6 mL | ||||

| Stop Solution | Sulfuric Acid or Hydrochloric Acid | 3 M or 5 M[1] | Deionized Water | Room Temperature | Stable |

Table 2: Assay Parameters

| Parameter | ELISA | Glucose Assay (PGO) |

| Wavelength for Absorbance Reading | 405 nm[2][4][5] | 425–475 nm[1] |

| Wavelength after Stopping Reaction | 492 nm (with HCl or H₂SO₄) | - |

| Incubation Temperature | Room Temperature (18–26°C) or 37°C | 37°C or Room Temperature |

| Incubation Time | 30 minutes | 30-45 minutes[1] |

Experimental Protocols

Protocol 1: Preparation of o-Dianisidine Substrate Solution for ELISA

This protocol is adapted for use in ELISA procedures where horseradish peroxidase (HRP) is the enzyme conjugate.

Materials:

-

o-Dianisidine dihydrochloride tablets (10 mg)[2]

-

Dibasic sodium phosphate[2]

-

Citric acid[2]

-

30% Hydrogen peroxide (H₂O₂)[2]

-

Deionized water

-

Graduated cylinders and volumetric flasks

-

pH meter

Procedure:

-

Prepare 50 mM Phosphate-Citrate Buffer (pH 5.0):

-

Prepare a 200 mM dibasic sodium phosphate solution and a 100 mM citric acid solution.

-

To prepare 100 mL of the buffer, mix 25.7 mL of 200 mM dibasic sodium phosphate with 24.3 mL of 100 mM citric acid.[2]

-

Bring the final volume to 100 mL with deionized water.

-

Adjust the pH to 5.0 using a pH meter, if necessary.[2]

-

-

Prepare the o-Dianisidine Substrate Solution (Working Solution):

-

Use in ELISA:

-

Add the prepared substrate solution to the wells of the microplate after the final washing step.

-

Incubate in the dark at room temperature for the desired time (typically 15-30 minutes) until sufficient color development.

-

The reaction can be stopped by adding a strong acid (e.g., 3 M H₂SO₄ or 5 M HCl).[1]

-

Read the absorbance at 405 nm (before stopping) or 492 nm (after stopping).

-

Protocol 2: Preparation of o-Dianisidine Substrate Solution for Glucose Assay

This protocol is based on a coupled enzyme system using glucose oxidase and peroxidase (PGO).

Materials:

-

o-Dianisidine dihydrochloride (pre-weighed vial, e.g., 50 mg)[1]

-

PGO Enzymes (containing glucose oxidase and peroxidase)[1]

-

Deionized water

-

Amber bottle

Procedure:

-

Prepare the o-Dianisidine Solution:

-

Prepare the PGO Enzymes Solution:

-

Prepare the PGO Enzymes Reaction Solution (Working Solution):

-

Use in Glucose Assay:

-

Add the sample containing glucose to the PGO Enzymes Reaction Solution.

-

Incubate at 37°C for approximately 30 minutes or at room temperature for 45 minutes, avoiding direct sunlight.[1]

-

Read the absorbance at a wavelength between 425–475 nm.[1] The intensity of the brown color is proportional to the initial glucose concentration.[1]

-

Safety Precautions

o-Dianisidine is a potential carcinogen and should be handled with appropriate care.[6] Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound in its solid form or in solution. Consult the Safety Data Sheet (SDS) for detailed information on hazards and safe handling practices.[1][4]

Visualization

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general principle of a peroxidase-based assay using o-Dianisidine and the experimental workflow for preparing the substrate and performing the assay.

Caption: Workflow for o-Dianisidine substrate preparation and assay.

References

Application Notes and Protocols for o-Dianisidine Hydrochloride in Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Dianisidine hydrochloride is a chromogenic substrate for horseradish peroxidase (HRP) utilized in various biochemical assays. In immunohistochemistry (IHC), it serves as a reagent to visualize the location of an antigen within a tissue sample. Upon oxidation by HRP in the presence of hydrogen peroxide, this compound produces a distinct color precipitate at the site of the antigen-antibody-enzyme complex, enabling microscopic examination. These application notes provide detailed protocols and guidance for the use of this compound in the chromogenic staining of paraffin-embedded tissues.

Product Information

| Property | Value | Reference |

| Chemical Name | 3,3'-Dimethoxybenzidine dihydrochloride | [1] |

| Synonyms | Fast Blue B | |

| CAS Number | 20325-40-0 | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₂ · 2HCl | [1] |

| Molecular Weight | 317.21 g/mol | |

| Appearance | White to cream to grey to purple-grey crystals or powder | [2] |

| Solubility | Soluble in water (approx. 5 mg/mL in PBS, pH 7.2) | [1] |

| Storage | 2-8 °C, protected from light and moisture | [3] |

Principle of the Method

The immunohistochemical staining process using this compound involves a series of steps that culminate in the visualization of a specific antigen. The fundamental principle is an enzyme-mediated chromogenic reaction.

Experimental Protocols

Important Safety Note: this compound is a suspected carcinogen. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All procedures should be performed in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional and local regulations.

Protocol 1: Immunohistochemical Staining of Paraffin-Embedded Tissues

This protocol is adapted from standard HRP-DAB staining procedures for paraffin-embedded tissues.[4][5] Optimization of incubation times, antibody concentrations, and substrate concentration may be required for specific antigens and tissues.

Materials:

-

This compound

-

Phosphate-Citrate Buffer (50 mM, pH 5.0)

-

30% Hydrogen Peroxide (H₂O₂)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

Blocking buffer (e.g., 5% normal serum in PBS)

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

-

Hematoxylin (B73222) counterstain

-

Xylene or xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Distilled or deionized water

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution (e.g., Sodium Citrate buffer, pH 6.0) and heating in a water bath, steamer, or microwave.[6]

-

Allow slides to cool to room temperature.

-

Rinse with PBS or TBS.

-

-

Endogenous Peroxidase Blocking:

-

Incubate sections with 3% H₂O₂ in methanol (B129727) or PBS for 10-15 minutes to block endogenous peroxidase activity.[6]

-

Rinse with PBS or TBS.

-

-

Blocking:

-

Incubate sections with blocking buffer for at least 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[7]

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Chromogenic Substrate Preparation and Incubation:

-

Substrate Stock Solution (1% o-Dianisidine): Freshly prepare a 1% solution of this compound in methanol. Vortex briefly. This solution may not fully dissolve.[8]

-

Working Substrate Solution: Immediately before use, add 50 µL of the 1% o-Dianisidine stock solution to 6 mL of 50 mM Phosphate-Citrate Buffer (pH 5.0). Add 12 µL of 30% H₂O₂.[3][8]

-

Wash slides with PBS or TBS: 3 changes, 5 minutes each.

-

Apply the working substrate solution to the tissue sections and incubate for 5-15 minutes, or until the desired color intensity is reached. Monitor the reaction under a microscope.

-

-

Counterstaining:

-

Rinse slides with distilled water.

-

Counterstain with hematoxylin for 1-2 minutes.[9]

-

"Blue" the hematoxylin in running tap water or a bluing agent.

-

-

Dehydration and Mounting:

Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound.

| Parameter | Recommended Value | Notes | Reference |

| o-Dianisidine HCl Stock Solution | 1% (w/v) in methanol | Prepare fresh. | [8] |

| Working Substrate Concentration | Approx. 0.083 mg/mL o-Dianisidine HCl in buffer | Final concentration may require optimization. | [3][8] |

| Hydrogen Peroxide (30%) in Working Solution | 0.006% | Final concentration. | [3] |

| Buffer for Substrate | 50 mM Phosphate-Citrate, pH 5.0 | [3] | |

| Incubation Time with Substrate | 5-15 minutes | Monitor visually for desired staining intensity. | |

| Wavelength for Spectrophotometry | 405 nm (yellow-orange soluble product) | Primarily for ELISA applications. | [3] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | - Inactive primary or secondary antibody- Suboptimal antibody concentration- Ineffective antigen retrieval- Substrate solution prepared incorrectly or expired | - Use a new batch of antibodies- Titrate antibody concentrations- Optimize antigen retrieval method (buffer, time, temperature)- Prepare fresh substrate solution immediately before use |